![molecular formula C9H18ClN B3044848 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1005-71-6](/img/structure/B3044848.png)
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
2,2,6,6-Tetramethylpiperidine is a hindered secondary amine . It is an organic compound of the amine class . In appearance, it is a colorless liquid and has a “fishy”, amine-like odor .
Synthesis Analysis
Many routes for the synthesis of 2,2,6,6-Tetramethylpiperidine have been reported . One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction . Diazotization of 4-amino-2,2,6,6-tetramethylpiperidine in acetic or sulfuric acid affords 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine in high yield .Molecular Structure Analysis
The empirical formula of 2,2,6,6-Tetramethylpiperidine is C9H19N . The molecular weight is 141.25 . The SMILES string is CC1©CCCC©©N1 . The InChI is 1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 .Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds . It can be used to prepare allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant, N-methylated amines via N-methylation by reacting with CO2 and phenylsilane, and propargylamines via three-component Mannich coupling reaction with aldehydes and alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine include a refractive index of n20/D 1.445 (lit.) , a boiling point of 152 °C (lit.) , and a density of 0.837 g/mL at 25 °C (lit.) .Scientific Research Applications
Neuroprotective Effects in Parkinson's Disease
Research has investigated the role of compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (a compound related to 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride) in the development of Parkinson's disease models. These studies have explored the mechanisms of neurotoxicity and potential neuroprotective strategies against dopaminergic neuron damage, which is characteristic of Parkinson's disease. The findings suggest a complex interplay between various compounds and the neurodegenerative processes, highlighting the need for further research to elucidate these mechanisms and develop effective neuroprotective interventions (Yang et al., 2017), (Vaglini et al., 2013), (Torres et al., 2017).
Studies on Peptides and Proteins
Research on the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), which shares structural similarities with 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride, has provided insights into peptide and protein dynamics. These studies have utilized TOAC to investigate the secondary structure of peptides, their interactions with membranes, and the orientation of peptides in membrane environments. This research offers valuable information for understanding peptide function and designing peptide-based therapeutics (Schreier et al., 2012).
Environmental and Toxicological Studies
The environmental impact and toxicological profiles of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied. These investigations have focused on the mechanisms of toxicity, environmental persistence, and effects on non-target organisms. The findings from these studies contribute to a better understanding of the environmental and health risks associated with chemical exposure and inform regulatory and mitigation strategies (Zuanazzi et al., 2020).
Pharmacological Properties and Pleiotropic Effects
Research on penehyclidine hydrochloride, a compound with anticholinergic properties, has revealed its potential for treating various conditions such as COPD, organophosphorus poisoning, and as a preanesthetic medication. Studies have highlighted its pharmacological properties, including bronchodilation, neuroprotection, and organ protection, suggesting its versatility as a therapeutic agent (Xiao et al., 2012), (Wang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2,2,6,6-tetramethyl-1,3-dihydropyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)6-5-7-9(3,4)10-8;/h5-6,10H,7H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVPCYQSAXQGNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC(N1)(C)C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143350 | |
Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride | |
CAS RN |
1005-71-6 | |
Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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